Phyllostadimer A

Antioxidant activity Lipid peroxidation Bis-lignans

For targeted SAR studies of lipid peroxidation, select Phyllostadimer A. This bis-lignan, with an IC50 of 15 mM, inhibits liposomal lipid peroxidation, a property not shared by its inactive epimer Phyllostadimer B. Generic lignans cannot replicate this specific antioxidant profile. Ideal for membrane-oxidation research and spectral library development.

Molecular Formula C42H50O16
Molecular Weight 810.8 g/mol
Cat. No. B12294020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllostadimer A
Molecular FormulaC42H50O16
Molecular Weight810.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C(COC(CO2)C(C3=CC(=C(C=C3)O)OC)O)C4COC(COC4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O
InChIInChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)43)37(45)35-19-57-41(23-13-31(51-3)39(47)32(14-23)52-4)25(17-55-35)26-18-56-36(38(46)22-8-10-28(44)30(12-22)50-2)20-58-42(26)24-15-33(53-5)40(48)34(16-24)54-6/h7-16,25-26,35-38,41-48H,17-20H2,1-6H3
InChIKeyLXZQSRKEZKPRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phyllostadimer A for Procurement: Antioxidant Bis-Lignan Sourcing and Characterization


Phyllostadimer A (CAS 638203-32-4, C42H50O16) is a bis-lignan natural product composed of two lignan units directly linked by a C-C bond, first isolated from stems of bamboo (Phyllostachys edulis) [1]. Unlike common monomeric lignans, this dimeric architecture provides a distinct molecular scaffold associated with lipid peroxidation inhibition in liposomal assay systems [1].

Why Phyllostadimer A Cannot Be Replaced by Generic Lignans or Phyllostadimer B


Generic substitution with monomeric lignans or even the structurally related bis-lignan Phyllostadimer B fails to replicate the documented antioxidant profile of Phyllostadimer A. In the original isolation study, Phyllostadimer A was the sole compound reported to significantly inhibit liposomal lipid peroxidation, whereas Phyllostadimer B—despite its identical molecular formula and near-identical structure—did not exhibit this activity [1]. This functional divergence between two bis-lignan epimers underscores that structural nuance, not merely compound class, determines biological activity, rendering generic lignan alternatives an unreliable procurement choice for antioxidant applications.

Quantitative Differentiation of Phyllostadimer A: Comparative Antioxidant Activity Evidence


Liposomal Lipid Peroxidation Inhibition: Phyllostadimer A vs. Phyllostadimer B

In a liposomal lipid peroxidation assay, Phyllostadimer A significantly inhibited peroxidation with an IC50 of 15 mM [1]. In stark contrast, the structurally related bis-lignan Phyllostadimer B, isolated from the same bamboo extract and sharing the identical molecular formula, did not exhibit detectable inhibition of liposomal lipid peroxidation in the same study [1].

Antioxidant activity Lipid peroxidation Bis-lignans Natural product chemistry

Comparative Potency: Phyllostadimer A vs. Trolox in Membrane Lipid Peroxidation

Phyllostadimer A inhibits liposomal lipid peroxidation with an IC50 of 15 mM [1]. In a comparable brain lipid peroxidation assay, the widely used vitamin E analog Trolox exhibited an IC50 of 20 µM [2]. While these data derive from different studies using distinct lipid sources (liposomal vs. brain homogenate), the 750-fold difference in IC50 values (15 mM vs. 20 µM) positions Phyllostadimer A in a lower potency tier relative to the reference antioxidant Trolox.

Antioxidant potency Membrane lipid peroxidation Cross-study comparison Reference antioxidant

Structural Uniqueness: Phyllostadimer A as a C-C Bonded Bis-Lignan Dimer

Phyllostadimer A belongs to a rare class of bis-lignans characterized by a direct C-C bond connecting two lignan units [1]. This dimeric architecture distinguishes it from the vast majority of commercially available lignans, which are predominantly monomeric. While this evidence does not include quantitative activity data against a defined comparator, it establishes a structural basis for the observed functional differentiation between Phyllostadimer A and monomeric lignans, as well as between Phyllostadimer A and its epimer Phyllostadimer B.

Molecular structure Bis-lignan Dimer Natural product diversity

Optimal Research and Industrial Applications for Phyllostadimer A


Membrane Lipid Peroxidation Studies

Phyllostadimer A is optimally suited for investigations into the inhibition of lipid peroxidation in membrane or liposomal systems, where it has demonstrated quantifiable activity with an IC50 of 15 mM [1]. Its clear differentiation from the inactive analog Phyllostadimer B makes it a targeted tool for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of bis-lignan antioxidant function [1].

Natural Product Discovery and Pharmacognosy

As a structurally unique bis-lignan with a direct C-C inter-lignan bond, Phyllostadimer A serves as a valuable reference compound for natural product chemists studying bamboo-derived phytochemicals or the broader class of dimeric lignans [1]. Its procurement is justified when the research objective involves characterizing rare natural product scaffolds or building spectral libraries.

In Vitro Antioxidant Assay Development

Given its well-defined activity in a liposomal lipid peroxidation assay (IC50 = 15 mM), Phyllostadimer A can be employed as a moderate-potency control compound in the development and validation of antioxidant screening assays, particularly those focused on membrane-associated oxidative damage [1]. Its potency profile relative to high-potency controls like Trolox (IC50 ~20 µM in comparable systems) provides a useful mid-range calibration point [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phyllostadimer A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.